(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol

Asymmetric Synthesis Chiral Resolution Quality Control

This (R)-enantiomer is essential for asymmetric synthesis and polypharmacological studies. Its specific stereochemistry and >95% purity are critical for 5-HT3 (IC50=68nM) and MAO-A (IC50=50nM) target engagement. Substitution with racemic or undefined chirality invalidates research. Ensure experimental integrity.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13289249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C(CCO)N)C
InChIInChI=1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(13)4-5-14/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m1/s1
InChIKeyYSEKOIVAFXTDJH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol (CAS 1213394-60-5): Chiral Amino Alcohol Sourcing Guide


(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol is a chiral amino alcohol featuring a 2,4,5-trimethylphenyl group and a primary amine functionality at the 3-position with defined (R)-stereochemistry . It is primarily utilized as a research chemical and an intermediate in asymmetric synthesis, with its stereospecific configuration being critical for its biological and chemical interactions . The compound has been evaluated for its binding affinity against a diverse set of pharmacological targets, including the cannabinoid receptors (CB1/CB2), the serotonin 5-HT3 receptor, and monoamine oxidase A (MAO-A), as documented in public bioactivity databases [1].

Why Generic (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol Substitution is Not Advisable for Critical Research


Generic substitution of (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol is highly inadvisable due to the critical importance of stereochemical purity and its unique, multi-target pharmacological profile. The (R)-enantiomer possesses a distinct three-dimensional structure that dictates its interaction with biological targets, a property not shared by its (S)-enantiomer or racemic mixtures . Furthermore, quantitative binding data reveals a specific selectivity signature against targets like 5-HT3 (IC50 = 68 nM), MAO-A (IC50 = 50 nM), and the CB1 receptor (Ki > 1 µM), a profile that would be altered by any structural change to the aryl ring or the amino alcohol backbone [1]. Substituting with a closely related analog or a compound of undefined chirality introduces unquantified and unacceptable variability, potentially leading to a complete loss of desired activity or the emergence of off-target effects, thereby invalidating the experimental model and wasting research resources.

(3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol: Quantitative Pharmacological and Stereochemical Differentiation Guide


Stereochemical Identity and Purity Specification for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol Procurement

The procurement value of this compound is fundamentally tied to its defined (R)-stereochemistry. Reputable vendors supply the compound with a minimum purity specification of 95%, a critical quality attribute for reproducibility in asymmetric synthesis or biological assays. The comparator baseline is the racemic mixture or the undesired (S)-enantiomer, for which the quantitative difference is a potential 100% loss of stereospecific activity or a 50% reduction in active component concentration . The defined (R)-configuration ensures consistent spatial orientation, which is essential for interaction with chiral biological environments .

Asymmetric Synthesis Chiral Resolution Quality Control Enantiomeric Excess

Comparative Potency of (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol at the 5-HT3 Receptor

This compound exhibits quantifiable antagonist activity at the human 5-HT3 receptor, with an IC50 of 68 nM, as measured by inhibition of 5-HT induced inward currents in a patch-clamp assay [1]. In comparison, the gold-standard selective 5-HT3 antagonist ondansetron demonstrates significantly higher potency in similar electrophysiological assays, with reported IC50 values ranging from 0.1 nM to 4.9 nM . This data positions (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol as a moderate-potency 5-HT3 ligand, which can be advantageous for applications where a partial or less potent blockade is desired to avoid the complete ablation of receptor signaling associated with high-potency antagonists.

Serotonin Receptor 5-HT3 Antagonist Ligand-Gated Ion Channel Neuropharmacology

Multi-Target Selectivity Profile of (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol

The compound demonstrates a unique selectivity window across several key pharmacological targets. It shows moderate inhibition of MAO-A (IC50 = 50 nM) [1] and weak to negligible affinity for the cannabinoid CB1 receptor (Ki > 1000 nM) [2] and the phenylethanolamine N-methyltransferase (PNMT) enzyme (Ki = 1.11e+6 nM) [3]. This is in contrast to a compound like the MAO-A inhibitor clorgyline, which has an IC50 of 4.9 nM against MAO-A but lacks activity at the 5-HT3 receptor [4]. The target compound's ability to engage both 5-HT3 (IC50 68 nM) and MAO-A (IC50 50 nM) at nanomolar concentrations, while sparing CB1 and PNMT, defines a specific polypharmacological fingerprint that is not shared by standard reference agents.

Polypharmacology Selectivity Screening CB1 Receptor MAO-A Inhibition PNMT

High-Impact Application Scenarios for (3R)-3-amino-3-(2,4,5-trimethylphenyl)propan-1-ol


Asymmetric Synthesis of Complex Chiral Pharmaceuticals

The (R)-configuration and ≥95% purity specification of this compound make it a validated chiral building block for constructing more complex molecules. Its primary amine and primary alcohol functional groups offer orthogonal synthetic handles for building molecular complexity without compromising the pre-installed stereocenter, a key requirement in the synthesis of single-enantiomer drug candidates [1]. Using this specific enantiomer ensures that the final product's stereochemistry is controlled from the outset, eliminating the need for costly and inefficient chiral resolution steps later in the synthetic route.

Pharmacological Tool for Investigating Dual 5-HT3/MAO-A Modulation

As evidenced by its binding profile , this compound serves as a unique pharmacological probe for studying the functional consequences of simultaneous, moderate inhibition of both the 5-HT3 receptor (IC50 = 68 nM) and the MAO-A enzyme (IC50 = 50 nM) [1]. This is in stark contrast to highly selective standard tool compounds like ondansetron or clorgyline. Research into conditions where both serotonergic and monoaminergic dysregulation are implicated, such as certain mood disorders or gut-brain axis interactions, could be advanced by using this compound to validate polypharmacological hypotheses.

Reference Ligand in Selectivity Profiling Assays

Given its well-documented weak activity at the CB1 receptor (Ki > 1 µM) and negligible inhibition of PNMT (Ki = 1.11e+6 nM) [1], this compound can be utilized as a negative control or a benchmark for selectivity in screening campaigns aimed at discovering novel ligands for these targets. Its distinct selectivity window provides a clear, quantitative baseline against which the potency and selectivity of new chemical entities can be compared, thereby increasing the robustness and interpretability of high-throughput screening data.

Technical Documentation Hub

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